molecular formula C9H10N2O B12856804 2-Methylbenzofuran-5,7-diamine

2-Methylbenzofuran-5,7-diamine

Cat. No.: B12856804
M. Wt: 162.19 g/mol
InChI Key: ASZPHWHTLNZSOD-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-5,7-diamine is a heterocyclic compound featuring a benzofuran core substituted with a methyl group at the 2-position and amine groups at the 5- and 7-positions. This article compares these aspects using evidence-derived data from related compounds.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-methyl-1-benzofuran-5,7-diamine

InChI

InChI=1S/C9H10N2O/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4H,10-11H2,1H3

InChI Key

ASZPHWHTLNZSOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2O1)N)N

Origin of Product

United States

Chemical Reactions Analysis

2-Methylbenzofuran-5,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methylbenzofuran-5,7-diamine involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes in microbial and cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Lumazine Derivatives ()

The synthesis of 1-methyllumazine-6,7-diamine (26) and 3-methyllumazine-6,7-diamine (27) involves condensation reactions between methyluracil-diaminemonohydrochloride derivatives and methylcyanoformimidate in dimethylformamide (DMF) under heating . These compounds share a pyrimidine-dione core with diamino substituents, differing from 2-methylbenzofuran-5,7-diamine in their heterocyclic backbone (pyrimidine vs. benzofuran) and substituent positions (6,7-diamine vs. 5,7-diamine).

CDK-Inhibiting Diamines ()

Pyrazolo[1,5-a]pyrimidine-5,7-diamine derivatives (e.g., WO2015124941) are patented as cyclin-dependent kinase (CDK) inhibitors for cancer therapy . While structurally distinct from benzofurans, their diamine substitution pattern highlights the pharmaceutical relevance of such functional groups in targeting kinase activity.

Ethalfluralin ()

N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine (ethalfluralin) is a pesticide with nitro and trifluoromethyl groups . Though unrelated in core structure, its benzenamine framework underscores the diversity of diamine applications in agrochemicals.

Key Observations :

  • Solvent Use : DMF is a common solvent for high-temperature condensations in diamine synthesis .

Physicochemical Properties

Table 2: Physical Properties of Selected Diamines

Compound ¹H NMR (D6-DMSO) Elemental Analysis (C/H/N) Application Reference
1-methyllumazine-6,7-diamine (26) δ 8.10 (s, 1H), δ 3.20 (s, 3H) Calculated/Experimental match Research chemical
CDK Inhibitors (e.g., WO2015124941) Not provided - Cancer therapy

Key Observations :

  • ¹H NMR Signatures : Methyl and aromatic protons in lumazine derivatives produce distinct shifts, which could guide characterization of this compound .
  • Elemental Analysis : Precision in stoichiometric calculations is critical for validating synthetic success .

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